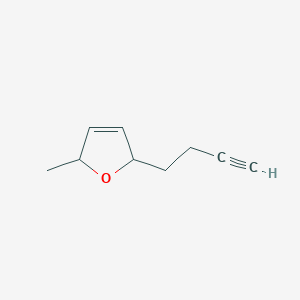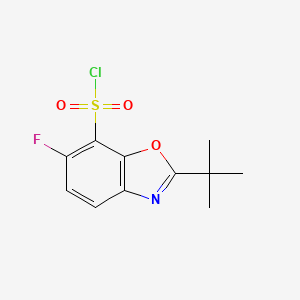
2-tert-Butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a sulfonyl chloride group attached to the benzoxazole core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride typically involves the following steps:
-
Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an appropriate aldehyde or ketone. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and an oxidant like tert-butyl hydroperoxide (TBHP) under irradiation with a blue LED .
-
Introduction of the tert-Butyl Group: : The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Sulfonylation: : The sulfonyl chloride group can be introduced by reacting the benzoxazole derivative with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride can undergo various types of chemical reactions, including:
-
Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
-
Electrophilic Aromatic Substitution: : The benzoxazole core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, thiols; typically carried out in polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid); often conducted in acidic media.
Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride).
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Substituted Benzoxazoles: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride has several scientific research applications, including:
-
Medicinal Chemistry: : It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents .
-
Material Science: : The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
-
Chemical Biology: : It is utilized in the design of chemical probes and molecular tools for studying biological processes and pathways.
-
Industrial Chemistry: : The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl chloride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonyl chloride
- 2-(tert-Butyl)-6-bromobenzo[d]oxazole-7-sulfonyl chloride
- 2-(tert-Butyl)-6-iodobenzo[d]oxazole-7-sulfonyl chloride
Uniqueness
2-(tert-Butyl)-6-fluorobenzo[d]oxazole-7-sulfonyl chloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design and development.
Eigenschaften
CAS-Nummer |
914638-39-4 |
|---|---|
Molekularformel |
C11H11ClFNO3S |
Molekulargewicht |
291.73 g/mol |
IUPAC-Name |
2-tert-butyl-6-fluoro-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClFNO3S/c1-11(2,3)10-14-7-5-4-6(13)9(8(7)17-10)18(12,15)16/h4-5H,1-3H3 |
InChI-Schlüssel |
QWJPIYQQTWYGNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
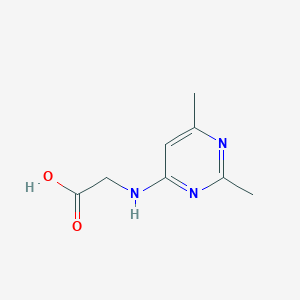

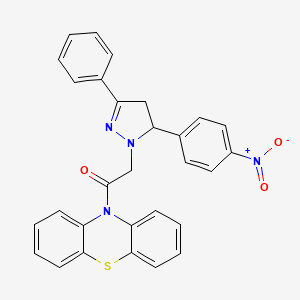
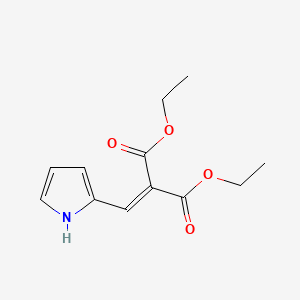
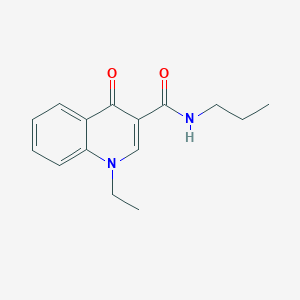
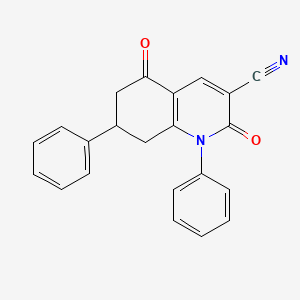

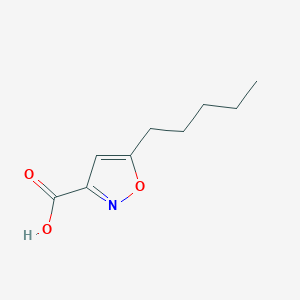

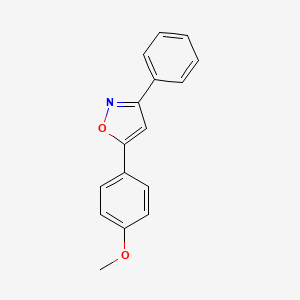
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
